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molecular formula C9H11N3 B8735696 2-propyl-1H-imidazo[4,5-b]pyridine

2-propyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8735696
M. Wt: 161.20 g/mol
InChI Key: QDDCHASDSHHKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157026

Procedure details

The title compound was prepared according to the procedure described for the preparation of 2-butylimidazo[4,5-b]pyridine starting with 3,4-diaminopyridine and butyric acid. Yield: 6.60 g (89%) amorphous solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]2[C:8]([N:13]=1)=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:2][CH2:3]C.NC1C=NC=CC=1N.C(O)(=O)CCC>>[CH2:1]([C:5]1[NH:6][C:7]2[C:8]([N:13]=1)=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C=1NC=2C(=NC=CC2)N1
Name
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0 (± 1) mol
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reactant
Smiles
NC=1C=NC=CC1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1NC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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